N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and chlorobenzyl groups, along with a chlorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the pyrazole ring is functionalized with bromine and chlorobenzyl groups. The reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. For example, bromination may involve the use of bromine or N-bromosuccinimide (NBS) under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, bromination would yield a brominated derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobenzene: Shares the bromine and chlorine substituents but lacks the pyrazole and sulfonamide groups.
4-Bromo-1-chlorobenzene: Another similar compound with bromine and chlorine substituents on a benzene ring.
Uniqueness
N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring with bromine and chlorobenzyl substituents, along with a chlorobenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-[4-bromo-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2N3O2S/c17-14-10-22(9-11-3-1-2-4-15(11)19)20-16(14)21-25(23,24)13-7-5-12(18)6-8-13/h1-8,10H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYXROBGESFSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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